2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It is known that the structure of piperidine derivatives can impact the 3d orientation of the compound and thus its interaction with targets .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally considered in the design of drugs .
Result of Action
Piperidine derivatives have been associated with various biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors such as ventilation, dust formation, and exposure to strong oxidizing agents or strong acids can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-(Trifluoromethyl)piperidine with acetic acid derivatives under controlled conditions. One common method includes the use of an iridium catalyst to facilitate the ring-opening reaction of oxabenzonorbornadiene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
2-(Trifluoromethyl)piperidine: A related compound with similar structural features but lacking the acetic acid moiety.
Phenylpiperidines: Compounds containing a phenyl group attached to a piperidine ring, which exhibit different chemical and biological properties.
Uniqueness: 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14/h6H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVKHVRDRNZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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